4-fluorobenzyl 4-(aminosulfonyl)benzoate
Overview
Description
4-fluorobenzyl 4-(aminosulfonyl)benzoate is an organic compound that features a benzyl group substituted with a fluorine atom and a benzoate ester linked to an aminosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobenzyl 4-(aminosulfonyl)benzoate typically involves a multi-step process:
Formation of 4-fluorobenzyl alcohol: This can be achieved by the reduction of 4-fluorobenzaldehyde using a reducing agent such as sodium borohydride.
Esterification: The 4-fluorobenzyl alcohol is then esterified with 4-(aminosulfonyl)benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The resulting ester is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of industrial-grade reagents and solvents, along with optimized reaction conditions, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluorobenzyl 4-(aminosulfonyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-fluorobenzyl alcohol and 4-(aminosulfonyl)benzoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and sulfonyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) can facilitate substitution reactions.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can promote hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for these reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted benzyl derivatives.
Hydrolysis: Yields 4-fluorobenzyl alcohol and 4-(aminosulfonyl)benzoic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
4-fluorobenzyl 4-(aminosulfonyl)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be employed in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-fluorobenzyl 4-(aminosulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the aminosulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzyl 4-(aminosulfonyl)benzoic acid: Similar structure but lacks the ester linkage.
4-chlorobenzyl 4-(aminosulfonyl)benzoate: Similar structure but with a chlorine atom instead of fluorine.
4-methylbenzyl 4-(aminosulfonyl)benzoate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
4-fluorobenzyl 4-(aminosulfonyl)benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with target molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-fluorophenyl)methyl 4-sulfamoylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-12-5-1-10(2-6-12)9-20-14(17)11-3-7-13(8-4-11)21(16,18)19/h1-8H,9H2,(H2,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUFWIKCDCWFTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)S(=O)(=O)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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